Pyridoxamine-d3 Dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyridoxamine-d3 Dihydrochloride is the deuterium labeled form of Pyridoxamine dihydrochloride . It is a stable isotope-labeled compound and an analog of pyridoxamine, which is a form of vitamin B6 . The natural source of pyridoxamine is animal foods, and its deficiency in humans potentially causes sideroblastic anemia, weakness, insomnia, and neurological disorders .

Synthesis Analysis

Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .Molecular Structure Analysis

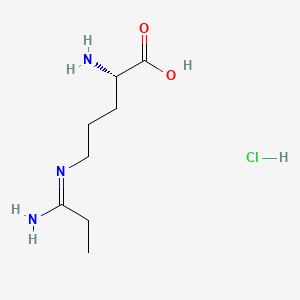

The molecular weight of Pyridoxamine-d3 Dihydrochloride is 244.13 . Its formula is C8H11D3Cl2N2O2 . The SMILES string representation of its structure is NCC1=C(O)C(C([2H])([2H])[2H])=NC=C1CO.Cl.Cl .Chemical Reactions Analysis

Pyridoxamine-d3 Dihydrochloride is involved in Maillard or browning reactions that lead to the formation of advanced glycation end products (AGEs) on protein . AGE inhibitors such as aminoguanidine and pyridoxamine have proven effective in animal model and clinical studies .Wissenschaftliche Forschungsanwendungen

Nutritional Biochemistry Research

Pyridoxamine-d3 Dihydrochloride is used as an internal standard in mass spectrometry to quantify the concentration of Pyridoxamine in dietary supplements and fortified foods. This application is crucial for ensuring the accurate measurement of Vitamin B6 levels in various food matrices, which is essential for nutritional biochemistry research .

Metabolic Disorder Studies

Researchers utilize Pyridoxamine-d3 Dihydrochloride to study metabolic disorders such as sideroblastic anemia, weakness, insomnia, and neurological disorders. Its role in these studies is pivotal because it helps in understanding the metabolic pathways and the impact of Vitamin B6 deficiency on human health .

Pharmacokinetics

In pharmacokinetic studies, Pyridoxamine-d3 Dihydrochloride serves as a tracer to track and analyze the absorption, distribution, metabolism, and excretion (ADME) of Pyridoxamine. The deuterium allows for differentiation from endogenous levels, providing clear insights into the drug’s behavior in the body .

Obesity and Vitamin Deficiency Correlation

A study has shown that elevated levels of Pyridoxamine (and other B6 vitamers) are associated with obesity. Pyridoxamine-d3 Dihydrochloride can be used to investigate this correlation further, especially in ethnically isolated groups, to understand the physiological levels of B6 vitamers and their relationship with obesity .

Analytical Chemistry Method Development

Pyridoxamine-d3 Dihydrochloride is employed in the development of sensitive and robust high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods. These methods are designed for the simultaneous quantitation of multiple forms of Vitamin B6 in complex biological matrices .

Stability Testing of Pharmaceutical Products

The compound is also used in stability testing of pharmaceutical products. By incorporating Pyridoxamine-d3 Dihydrochloride into formulations, researchers can monitor the stability of Pyridoxamine under various conditions, which is vital for ensuring the safety and efficacy of pharmaceuticals .

Wirkmechanismus

Target of Action

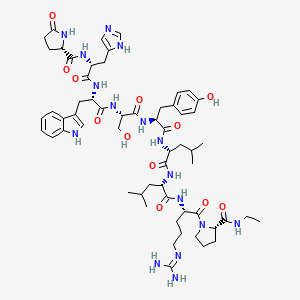

Pyridoxamine-d3 Dihydrochloride, a form of vitamin B6, primarily targets enzymes that are dependent on pyridoxal phosphate (PLP) . These enzymes play a crucial role in various biochemical reactions, including the synthesis, degradation, and interconversion of amino acids . Pyridoxamine-d3 Dihydrochloride also targets the Maillard reaction, a process that leads to the formation of advanced glycation end products (AGEs) .

Mode of Action

Pyridoxamine-d3 Dihydrochloride interacts with its targets by inhibiting the Maillard reaction and blocking the formation of AGEs . It forms stable complexes with metal ions that catalyze the oxidative reactions in the advanced stages of the protein glycation cascade . Additionally, it reacts with reactive carbonyl compounds generated as byproducts of protein glycation, thereby preventing further protein damage .

Biochemical Pathways

Pyridoxamine-d3 Dihydrochloride affects several biochemical pathways. It plays a role in the metabolism of amino acids and neurotransmitters . It also influences lipid metabolism, heme synthesis, nucleic acid synthesis, protein and polyamine synthesis, and several other metabolic pathways . By inhibiting the Maillard reaction, it impacts the formation of AGEs, which are implicated in various pathological conditions, including diabetes .

Pharmacokinetics

It is known that it can be obtained from dietary sources and can be interconverted into different forms according to the body’s needs .

Result of Action

The action of Pyridoxamine-d3 Dihydrochloride results in the inhibition of AGE formation, thereby reducing the chemical modification of proteins during aging and in diabetes . It also helps maintain the biochemical homeostasis of the body by serving as a coenzyme for more than 160 enzymatic reactions .

Action Environment

It is known that the efficacy of vitamin b6 compounds can be influenced by factors such as diet, age, and health status .

Safety and Hazards

Pyridoxamine-d3 Dihydrochloride should be handled with care. It is advised to avoid dust formation, breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . In case of contact, wash with plenty of soap and water . If irritation occurs, seek medical advice .

Zukünftige Richtungen

Pyridoxamine and pyridoxal have been found to be more effective than pyridoxine in rescuing folding-defective variants of human alanine:glyoxylate aminotransferase causing primary hyperoxaluria type I . Thus, Pyridoxamine-d3 Dihydrochloride and similar compounds may prove useful for limiting the increased chemical modification of tissue proteins and associated pathology in aging and chronic diseases, including both diabetes and atherosclerosis .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of Pyridoxamine-d3 Dihydrochloride can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "Pyridoxine-d3", "Ammonium chloride", "Hydrochloric acid", "Sodium nitrite" ], "Reaction": [ "Step 1: Pyridoxine-d3 is reacted with hydrochloric acid to form pyridoxine-d3 hydrochloride.", "Step 2: Pyridoxine-d3 hydrochloride is then reacted with sodium nitrite and hydrochloric acid to form pyridoxal-d3.", "Step 3: Pyridoxal-d3 is then reacted with ammonium chloride and sodium borohydride to form pyridoxamine-d3.", "Step 4: Pyridoxamine-d3 is finally reacted with hydrochloric acid to form Pyridoxamine-d3 Dihydrochloride." ] } | |

CAS-Nummer |

1173148-03-2 |

Produktname |

Pyridoxamine-d3 Dihydrochloride |

Molekularformel |

C8H12N2O2 |

Molekulargewicht |

171.214 |

IUPAC-Name |

4-(aminomethyl)-5-(hydroxymethyl)-2-(trideuteriomethyl)pyridin-3-ol |

InChI |

InChI=1S/C8H12N2O2/c1-5-8(12)7(2-9)6(4-11)3-10-5/h3,11-12H,2,4,9H2,1H3/i1D3 |

InChI-Schlüssel |

NHZMQXZHNVQTQA-FIBGUPNXSA-N |

SMILES |

CC1=NC=C(C(=C1O)CN)CO |

Synonyme |

4-(Aminomethyl)-5-hydroxy-6-methyl-3-pyridinemethanol-d3 Dihydrochloride; 2-Methyl-3-hydroxy-4-aminomethyl-5-hydroxmethylpyridine-d3 Dihydrochloride; Pyridorin-d3 Dihydrochloride; Pyridoxylamine-d3 Dihydrochloride; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.